molecular formula C18H24N2O3 B5143509 N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide

N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide

Cat. No. B5143509
M. Wt: 316.4 g/mol
InChI Key: PJDLUEWYXBQHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptors are ATP-gated ion channels that are expressed in various tissues and cells, including immune cells, neurons, and glial cells. P2X7 receptors play important roles in inflammation, pain, and neurodegeneration. A-438079 has been used as a tool compound to study the functions of P2X7 receptors in various biological processes.

Mechanism of Action

N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide is a selective antagonist of P2X7 receptors. P2X7 receptors are ATP-gated ion channels that are permeable to cations such as calcium and sodium. Activation of P2X7 receptors by ATP leads to the opening of the channel and influx of cations, which can trigger various downstream signaling pathways. N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide blocks the activation of P2X7 receptors by binding to a specific site on the receptor, thereby preventing the influx of cations and downstream signaling.
Biochemical and physiological effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide can inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α from immune cells (Honore et al., 2006). N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has also been shown to reduce neuropathic pain in animal models (Honore et al., 2006). In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease (Sanz et al., 2009).

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide in lab experiments is its selectivity for P2X7 receptors. This allows researchers to specifically target P2X7 receptors without affecting other ATP-gated ion channels. Another advantage is its potency, which allows for effective inhibition of P2X7 receptors at relatively low concentrations. One limitation of using N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide is its relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide and P2X7 receptors. One direction is to investigate the role of P2X7 receptors in other biological processes, such as metabolism and cardiovascular function. Another direction is to develop more potent and selective antagonists of P2X7 receptors for use in clinical settings. Finally, there is a need for more studies on the safety and toxicity of P2X7 receptor antagonists, including N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide, to ensure their suitability for therapeutic use.

Synthesis Methods

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been described in the literature (Jiang et al., 2005). The key step involves the condensation of 5-tert-butyl-3-isoxazolylamine with 2-(2-methylphenoxy)butanoyl chloride in the presence of triethylamine and dichloromethane. The crude product is then purified by column chromatography to obtain N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide as a white solid.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been widely used in scientific research to investigate the functions of P2X7 receptors. For example, N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been used to study the role of P2X7 receptors in inflammation and pain (Honore et al., 2006), neurodegeneration (Sanz et al., 2009), and cancer (Jelassi et al., 2011). N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has also been used to test the efficacy of other compounds that target P2X7 receptors (Bartlett et al., 2014).

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-6-13(22-14-10-8-7-9-12(14)2)17(21)19-16-11-15(23-20-16)18(3,4)5/h7-11,13H,6H2,1-5H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDLUEWYXBQHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)butanamide

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